molecular formula C10H10ClFO3S B1406733 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride CAS No. 1706428-70-7

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride

Cat. No.: B1406733
CAS No.: 1706428-70-7
M. Wt: 264.7 g/mol
InChI Key: TWPFOEKYUCBQQG-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is a sulfonyl chloride derivative characterized by a four-carbon butanoyl backbone, a sulfonyl group (-SO₂-) at the fourth carbon, and a para-fluorophenyl substituent. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, or other functionalized molecules.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPFOEKYUCBQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include substituted sulfonyl derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the modification of biomolecules and the development of biochemical assays.

    Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. The sulfonyl group enhances the electrophilicity of the carbonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride with structurally related sulfonyl chlorides, emphasizing molecular features, physical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride* C₁₀H₁₀ClFO₃S 276.7 (calculated) Butanoyl chain, para-fluorophenyl-SO₂ Hypothesized: Sulfonamide synthesis
4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride C₁₂H₈ClFO₂S 270.7 Biphenyl core, para-fluorophenyl-SO₂ Pharmaceutical intermediates
4-Chlorobutane-1-sulphonyl chloride C₄H₇Cl₂O₂S 205.07 Chlorine substituent on butane chain Reactive alkylating agent
(4-Fluorophenyl)methanesulfonyl chloride C₇H₆ClFO₂S 208.69 Shorter chain (methane), para-fluorophenyl Small-molecule synthesis
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride C₁₀H₁₂ClFO₃S 290.72 3-Fluorophenoxy group on butane chain Agrochemical intermediates

Note: *Calculated data for 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is inferred from structural analogs.

Key Comparison Points

Chain Length and Substituent Position: The butanoyl chain in the target compound may enhance lipophilicity compared to shorter-chain analogs like (4-fluorophenyl)methanesulfonyl chloride . This could influence solubility and membrane permeability in biological applications.

Reactivity and Stability: 4-Chlorobutane-1-sulphonyl chloride demonstrates that halogen substituents on aliphatic chains can alter hydrolysis rates. However, the fluorine on the phenyl ring in the target compound likely stabilizes the sulfonyl chloride via resonance effects, reducing unintended decomposition. 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride highlights how ether linkages (phenoxy groups) modify steric and electronic profiles, contrasting with the direct phenyl-sulfonyl linkage in the target compound.

Synthetic Utility: Biphenyl sulfonyl chlorides (e.g., 4'-fluoro-biphenyl-4-sulfonyl chloride) are widely used in drug discovery for constructing aromatic sulfonamide inhibitors . The target compound’s aliphatic chain may offer flexibility in designing non-rigid pharmacophores. describes sulfamoyl-containing piperazine derivatives synthesized from sulfonyl chlorides , suggesting the target compound could serve as a precursor for similar bioactive molecules.

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (Synthesis) Key Characterization Methods
Piperazine sulfonamide derivatives 132–230 43–89% ¹H/¹³C/¹⁹F NMR, ESI-MS
4'-Fluoro-biphenyl-4-sulfonyl chloride Not reported Not reported NMR, MS (PubChem CID: 2794749)
4-Chlorobutane-1-sulphonyl chloride Not reported Not reported Commercial synthesis
(4-Fluorophenyl)methanesulfonyl chloride Not reported Not reported NMR, MS

Biological Activity

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is a synthetic compound notable for its unique structural characteristics, which include a fluorophenyl moiety, a sulfonyl group, and a butanoyl chloride. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction produces the desired product while neutralizing hydrochloric acid formed during the process. Purification methods like recrystallization or column chromatography are employed to obtain high-purity compounds suitable for further biological evaluation.

The mechanism of action for 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is primarily attributed to its electrophilic carbonyl chloride group, which makes it susceptible to nucleophilic attack. This reactivity facilitates various chemical transformations, allowing the compound to act as an intermediate in the synthesis of biologically active molecules. Additionally, the sulfonyl group enhances its electrophilicity, further promoting interactions with biological targets such as enzymes and receptors involved in inflammatory pathways.

Enzyme Inhibition

Research indicates that 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride may inhibit specific kinases involved in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic applications in treating inflammatory diseases. The compound's ability to modulate enzyme activity highlights its pharmacological potential.

Anticancer Properties

The compound has been explored for its anticancer effects, particularly through its interaction with DNA and RNA. By affecting gene expression and protein synthesis, it may contribute to the suppression of tumor growth. Studies have shown that similar compounds with fluorinated aromatic groups exhibit enhanced metabolic stability and binding affinity to cancer-related targets .

Case Studies

  • Inflammation Model : In vitro studies demonstrated that compounds structurally related to 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride significantly reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The IC50 values for these compounds ranged from 2.96 to 10.65 μM, indicating their potency as anti-inflammatory agents .
  • Anticancer Activity : A study involving various derivatives of sulfonamide compounds revealed that those containing the 4-fluorophenyl group exhibited notable cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride could serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Fluorobenzenesulfonyl chlorideLacks butanoyl groupModerate enzyme inhibition
4-Fluorobiphenyl-4-sulfonyl chlorideContains biphenyl groupLimited anticancer activity
4-Fluorophenylsulfonyl chlorideSimilar but without butanoyl moietyAntimicrobial properties

The inclusion of the butanoyl chloride moiety in 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride enhances its reactivity and potential applications in drug development compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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